Hexapeptide-9

Cat. No.:

B3030237

CAS No.:

885024-94-2

M. Wt:

582.6 g/mol

InChI Key:

OGNHOGPWQTWKGQ-VGWMRTNUSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Hexapeptide-9 is a useful research compound. Its molecular formula is C24H38N8O9 and its molecular weight is 582.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hexapeptide-9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexapeptide-9 including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality Hexapeptide-9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexapeptide-9 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N8O9/c25-11-19(35)31-9-1-3-15(31)22(38)29-13(5-7-17(26)33)21(37)28-12-20(36)32-10-2-4-16(32)23(39)30-14(24(40)41)6-8-18(27)34/h13-16H,1-12,25H2,(H2,26,33)(H2,27,34)(H,28,37)(H,29,38)(H,30,39)(H,40,41)/t13-,14-,15-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNHOGPWQTWKGQ-VGWMRTNUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885024-94-2 |

Source

|

| Record name | Hexapeptide-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885024942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAPEPTIDE-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L25414IE41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexapeptide-9: A Technical Guide to Synthesis, Purification, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-9, a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln, has garnered significant interest in the fields of dermatology and cosmetology for its remarkable anti-aging and skin-regenerating properties.[1][2] As a signaling peptide, it mimics a fragment of human collagen, stimulating fibroblasts to synthesize extracellular matrix components, thereby reducing the appearance of wrinkles and improving skin firmness.[1][2] This technical guide provides an in-depth overview of the synthesis and purification methods for Hexapeptide-9, along with a detailed exploration of its molecular mechanism of action. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

Introduction

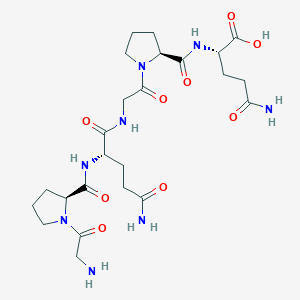

Hexapeptide-9, also known by its INCI name, is a synthetically derived peptide composed of six amino acids.[2] Its sequence, Gly-Pro-Gln-Gly-Pro-Gln, corresponds to a repeated motif found in collagen IV and XVII, which are integral components of the basement membrane that anchors the epidermis to the dermis. By mimicking this natural collagen fragment, Hexapeptide-9 acts as a biomimetic signal that promotes skin repair and regeneration. This guide will detail the chemical synthesis, purification, and characterization of Hexapeptide-9, as well as the signaling pathways it modulates to exert its biological effects.

Table 1: Physicochemical Properties of Hexapeptide-9

| Property | Value | Reference |

| Amino Acid Sequence | Gly-Pro-Gln-Gly-Pro-Gln | |

| Molecular Formula | C24H38N8O9 | |

| Molecular Weight | 582.6 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water |

Synthesis of Hexapeptide-9

The synthesis of Hexapeptide-9 can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides due to its efficiency and ease of automation. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The following is a representative protocol for the manual solid-phase synthesis of Hexapeptide-9 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Resin: Rink Amide MBHA resin (or a similar amide resin)

-

Fmoc-protected amino acids: Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH

-

Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA) or Collidine

-

Deprotection reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least one hour.

-

First Amino Acid Coupling (Gln):

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes.

-

Wash the resin thoroughly with DMF.

-

Activate Fmoc-Gln(Trt)-OH with HCTU and DIEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Subsequent Amino Acid Couplings (Pro, Gly, Gln, Pro, Gly):

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Gly, Gln, Pro, Gly).

-

-

Final Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Precipitation and Collection:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Table 2: Representative Quantitative Data for SPPS of a Hexapeptide

| Parameter | Typical Value |

| Resin Loading | 0.5 - 1.0 mmol/g |

| Amino Acid Excess | 3 - 5 equivalents |

| Coupling Agent Excess | 3 - 5 equivalents |

| Crude Yield | 70 - 90% |

| Purity (crude) | 50 - 70% |

Note: These are typical values for peptide synthesis and may vary depending on the specific conditions and sequence.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the synthesis of peptides in a homogenous solution. While less common for laboratory-scale synthesis of short peptides, it is a viable method and can be advantageous for large-scale production.

The following is a conceptual protocol for the liquid-phase synthesis of Hexapeptide-9, which would typically involve the synthesis of di- or tri-peptide fragments followed by their condensation.

Materials:

-

Protected amino acids: Boc-Gly-OH, Boc-Pro-OH, Boc-Gln(Trt)-OH, H-Gly-OMe, H-Pro-OMe, H-Gln(Trt)-OMe

-

Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Bases: DIEA, N-Methylmorpholine (NMM)

-

Deprotection reagents: TFA for Boc group removal, LiOH or NaOH for methyl ester saponification

-

Solvents: DMF, DCM, Ethyl acetate

Procedure:

-

Fragment Synthesis (e.g., Boc-Gly-Pro-Gln-OH):

-

Couple Boc-Pro-OH and H-Gln(Trt)-OMe using a coupling agent like EDC.

-

Purify the resulting dipeptide.

-

Remove the Boc group with TFA.

-

Couple Boc-Gly-OH to the deprotected dipeptide.

-

Saponify the methyl ester to obtain the tripeptide acid.

-

-

Synthesis of the Second Fragment (e.g., H-Gly-Pro-Gln-OMe):

-

Synthesize this fragment using a similar stepwise approach.

-

-

Fragment Condensation:

-

Couple the two tripeptide fragments (one with a free carboxyl group and the other with a free amino group) using a coupling agent like HBTU.

-

-

Final Deprotection:

-

Remove all protecting groups (Boc and Trt) using a strong acid like TFA.

-

-

Purification:

-

Purify the final Hexapeptide-9 using chromatography.

-

Table 3: Comparison of SPPS and LPPS for Hexapeptide-9 Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Principle | Stepwise addition of amino acids on a solid support | Synthesis in a homogeneous solution |

| Purification | Intermediate purification not required; final purification of crude product | Purification required after each step |

| Reagent Excess | Large excess of reagents used to drive reactions to completion | Near-stoichiometric amounts of reagents can be used |

| Automation | Easily automated | More challenging to automate |

| Scalability | Suitable for small to medium scale | More amenable to large-scale industrial production |

| Yield | Generally high crude yields | Can have lower overall yield due to multiple purification steps |

Purification of Hexapeptide-9

The crude peptide obtained from synthesis contains various impurities, such as truncated or deletion sequences. Therefore, a robust purification step is essential to obtain high-purity Hexapeptide-9.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard and most effective method for purifying synthetic peptides. The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-silica) and a polar mobile phase.

Materials:

-

HPLC System: Preparative or semi-preparative HPLC system with a UV detector

-

Column: C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample: Crude Hexapeptide-9 dissolved in Mobile Phase A

Procedure:

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Sample Injection: Inject the dissolved crude Hexapeptide-9 onto the column.

-

Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 50% B over 30-60 minutes). The flow rate will depend on the column dimensions.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 210-220 nm.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified Hexapeptide-9 as a white powder.

Table 4: Representative RP-HPLC Purification Parameters for a Hexapeptide

| Parameter | Analytical | Preparative |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5-60% B in 30 min | 10-40% B in 40 min |

| Flow Rate | 1.0 mL/min | 15-20 mL/min |

| Detection | 214 nm | 220 nm |

| Purity Achieved | >95% | >95% |

Note: These are example parameters and should be optimized for the specific peptide and column.

Characterization of Hexapeptide-9

After purification, the identity and purity of Hexapeptide-9 must be confirmed using analytical techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. The measured mass should correspond to the theoretical mass of Hexapeptide-9 (582.6 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H) and 2D (COSY, TOCSY) NMR spectroscopy can be used to confirm the amino acid composition and sequence of the peptide.

Mechanism of Action and Signaling Pathways

Hexapeptide-9 functions as a signaling molecule that interacts with skin cells, primarily fibroblasts, to stimulate the production of extracellular matrix (ECM) proteins, most notably collagen.

Interaction with Fibroblast Receptors

As a collagen-mimetic peptide, Hexapeptide-9 is believed to bind to receptors on the surface of fibroblasts, such as integrins, which are known to mediate cell-ECM interactions. This binding initiates a cascade of intracellular signaling events.

Key Signaling Pathways

The binding of Hexapeptide-9 to its receptor activates several downstream signaling pathways that are crucial for collagen synthesis and skin regeneration.

-

Transforming Growth Factor-β (TGF-β) Pathway: Hexapeptide-9 upregulates the expression of TGF-β, a potent cytokine that stimulates fibroblasts to produce collagen I and III. The canonical TGF-β pathway involves the phosphorylation and nuclear translocation of Smad proteins (Smad2/3), which then act as transcription factors to increase the expression of collagen genes (COL1A1, COL3A1).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, particularly the ERK1/2 cascade, is activated by Hexapeptide-9 and plays a significant role in fibroblast proliferation and ECM production.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is also modulated by Hexapeptide-9 and is involved in cell survival and metabolism, further supporting fibroblast activity.

Caption: Signaling pathway of Hexapeptide-9 in fibroblasts.

Conclusion

Hexapeptide-9 is a potent bioactive peptide with well-documented benefits for skin health. Its synthesis, primarily through SPPS, and subsequent purification by RP-HPLC, can yield a high-purity product suitable for cosmetic and research applications. The mechanism of action, involving the activation of key signaling pathways like TGF-β and MAPK, provides a solid scientific basis for its efficacy in stimulating collagen production and promoting skin regeneration. This technical guide offers a foundational understanding for researchers and developers working with this promising anti-aging ingredient.

References

An In-depth Technical Guide to the Solid-Phase Synthesis of Hexapeptide-9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solid-phase peptide synthesis (SPPS) of Hexapeptide-9, a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln.[1] Hexapeptide-9 is a fragment of collagen and is noted for its potential applications in cosmetics and skincare due to its ability to promote collagen synthesis.[1][2][3][4] This document outlines a detailed protocol using Fmoc/tBu chemistry, a widely adopted strategy in SPPS.

Core Principles of Hexapeptide-9 Solid-Phase Synthesis

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, offers a robust method for the stepwise assembly of a peptide chain anchored to an insoluble resin support. This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing. The synthesis of Hexapeptide-9 follows a cyclical process of deprotection and coupling, starting from the C-terminal glutamine and sequentially adding the subsequent amino acids.

The general workflow for the synthesis of Hexapeptide-9 is depicted below:

Caption: General workflow for the solid-phase synthesis of Hexapeptide-9.

Experimental Protocols

This section details the methodologies for the key experiments in the solid-phase synthesis of Hexapeptide-9.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Rink Amide MBHA Resin | Sigma-Aldrich | 100-200 mesh |

| Fmoc-Gly-OH | ChemPep | Synthesis Grade |

| Fmoc-Pro-OH | ChemPep | Synthesis Grade |

| Fmoc-Gln(Trt)-OH | ChemPep | Synthesis Grade |

| N,N'-Dimethylformamide (DMF) | Thermo Fisher Scientific | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Thermo Fisher Scientific | ACS Grade |

| Piperidine | Sigma-Aldrich | Reagent Grade |

| N,N'-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Peptide Synthesis Grade |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Aapptec | Synthesis Grade |

| HOBt (1-Hydroxybenzotriazole) | Aapptec | Synthesis Grade |

| Trifluoroacetic Acid (TFA) | Thermo Fisher Scientific | Reagent Grade |

| Triisopropylsilane (TIS) | Sigma-Aldrich | 98% |

| Diethyl Ether | Thermo Fisher Scientific | Anhydrous |

| Acetonitrile (ACN) | Thermo Fisher Scientific | HPLC Grade |

Step 1: Resin Preparation and Swelling

-

Place 0.1 mmol of Rink Amide MBHA resin in a solid-phase synthesis vessel.

-

Wash the resin with DMF (3 x 10 mL).

-

Swell the resin in DMF for 1 hour at room temperature with gentle agitation.

Step 2: Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF (v/v) to the resin.

-

Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.

Step 3: Amino Acid Coupling

The following protocol is for the coupling of the first amino acid, Fmoc-Gln(Trt)-OH. The same procedure is repeated for the subsequent amino acids in the sequence (Gly, Pro, Gln, Pro, Gly).

-

In a separate vessel, dissolve 3 equivalents of Fmoc-Gln(Trt)-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

After a successful coupling, drain the reaction mixture and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Table 1: Reagent Quantities for a Single Coupling Step (0.1 mmol scale)

| Reagent | Equivalents | Amount |

| Fmoc-Amino Acid | 3 | 0.3 mmol |

| HBTU | 3 | 0.3 mmol |

| HOBt | 3 | 0.3 mmol |

| DIPEA | 6 | 0.6 mmol |

Step 4: Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides with a trityl-protected glutamine, the addition of TIS as a scavenger is crucial to prevent side reactions.

-

Add the cleavage cocktail to the dried peptide-resin (10 mL per 0.1 mmol of resin) and allow the reaction to proceed for 2 hours at room temperature with occasional agitation. The solution may turn yellow due to the release of the trityl cation.

Caption: Cleavage of Hexapeptide-9 from the resin.

Step 5: Peptide Precipitation and Purification

-

Filter the cleavage mixture to separate the resin beads.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether (2x) and then dry it under vacuum.

-

Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

A typical gradient for purification would be a linear gradient of 5% to 65% acetonitrile in water (both containing 0.1% TFA) over 60 minutes.

-

Collect the fractions containing the pure peptide, as determined by analytical HPLC and mass spectrometry.

Table 2: HPLC Purification Parameters

| Parameter | Value |

| Column | C18, 5 µm, 100 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 60 min |

| Flow Rate | 1.0 mL/min (analytical), 10 mL/min (preparative) |

| Detection | 220 nm |

Step 6: Lyophilization

-

Pool the pure fractions and freeze them.

-

Lyophilize the frozen solution to obtain the final Hexapeptide-9 as a white powder.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide. The expected monoisotopic mass of Hexapeptide-9 (C24H38N8O9) is approximately 598.28 g/mol .

-

Analytical RP-HPLC: To determine the purity of the final product. A single sharp peak is indicative of high purity.

Signaling Pathway of Hexapeptide-9

Hexapeptide-9 is believed to exert its biological effects by mimicking natural collagen fragments, which act as signaling molecules to stimulate fibroblast activity.

Caption: Proposed signaling pathway of Hexapeptide-9.

Conclusion

This guide provides a detailed protocol for the solid-phase synthesis of Hexapeptide-9 using Fmoc chemistry. Adherence to these procedures, along with careful monitoring of each step, should enable the successful synthesis and purification of this peptide for research and development purposes. The provided diagrams and tables are intended to facilitate a clear understanding of the workflow and experimental parameters.

References

Characterization of Hexapeptide-9 Purity Using HPLC-MS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed for the characterization of Hexapeptide-9 purity using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Hexapeptide-9, a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln, is a prominent ingredient in advanced skincare formulations, recognized for its role in stimulating collagen synthesis and promoting skin regeneration.[1] Ensuring the purity and quality of this peptide is critical for its efficacy and safety in cosmetic and potential therapeutic applications.

This document outlines detailed experimental protocols, data presentation in structured tables, and visual representations of workflows and biological pathways to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of peptide-based products.

Introduction to Hexapeptide-9 and the Importance of Purity Analysis

Hexapeptide-9 is a synthetic peptide designed to mimic a fragment of collagen, thereby stimulating fibroblasts to produce more collagen and other extracellular matrix components.[1] It is typically synthesized via Solid-Phase Peptide Synthesis (SPPS), a method that, while efficient, can introduce various impurities.[1] These impurities may include deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with protecting groups that were not successfully removed during synthesis. The presence of such impurities can affect the peptide's biological activity, stability, and safety profile.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique for the analysis and purification of synthetic peptides due to its high resolution and reproducibility.[2] Coupling HPLC with Mass Spectrometry (MS) provides an orthogonal detection method that not only quantifies impurities but also identifies them based on their mass-to-charge ratio (m/z), offering a comprehensive purity profile.[3]

Experimental Protocols

A robust HPLC-MS method is essential for the accurate assessment of Hexapeptide-9 purity. The following protocol is a representative method synthesized from established practices for synthetic peptide analysis.

Sample Preparation

-

Standard Solution: Prepare a stock solution of Hexapeptide-9 reference standard at a concentration of 1 mg/mL in HPLC-grade water.

-

Sample Solution: Accurately weigh and dissolve the Hexapeptide-9 sample to be tested in HPLC-grade water to achieve a final concentration of 1 mg/mL.

-

Filtration: Filter both the standard and sample solutions through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

High-Performance Liquid Chromatography (HPLC) Method

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size, 100 Å pore size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 45% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| UV Detection | 220 nm |

| Injection Volume | 20 µL |

Mass Spectrometry (MS) Method

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | m/z 100 - 1500 |

| Capillary Voltage | 3500 V |

| Source Temperature | 120°C |

| Desolvation Temp. | 350°C |

| Collision Energy | For MS/MS fragmentation, a collision energy ramp (e.g., 10-40 eV) can be applied to elucidate the structure of impurities. |

Data Presentation and Interpretation

The purity of Hexapeptide-9 is determined by calculating the area percentage of the main peak in the HPLC chromatogram. The identity of the main peak and any impurities are confirmed by their respective mass-to-charge ratios obtained from the MS data.

Quantitative Data Summary

The following table summarizes the expected retention time and mass-to-charge ratios for Hexapeptide-9 and potential process-related impurities.

| Compound | Sequence | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected Retention Time (min) |

| Hexapeptide-9 | Gly-Pro-Gln-Gly-Pro-Gln | C₂₄H₃₈N₈O₉ | 582.28 | 583.29 | ~15.2 |

| Deletion Impurity 1 | Gly-Pro-Gln-Pro-Gln | C₂₂H₃₃N₇O₈ | 525.24 | 526.25 | Shorter than main peak |

| Deletion Impurity 2 | Pro-Gln-Gly-Pro-Gln | C₂₂H₃₃N₇O₈ | 525.24 | 526.25 | Shorter than main peak |

| Truncated Impurity | Gly-Pro-Gln-Gly-Pro | C₁₉H₂₉N₅O₇ | 439.21 | 440.22 | Shorter than main peak |

Note: The exact retention times can vary depending on the specific HPLC system and column used. The values provided are estimates.

Mass Spectrum and Fragmentation Analysis

The identity of Hexapeptide-9 can be further confirmed by tandem mass spectrometry (MS/MS). Fragmentation of the protonated molecule ([M+H]⁺) will primarily yield b- and y-type ions, which correspond to fragments containing the N-terminus and C-terminus, respectively. The observed fragment ions should be consistent with the amino acid sequence of Hexapeptide-9.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of Hexapeptide-9.

Biological Signaling Pathway

Hexapeptide-9 is known to stimulate collagen synthesis. The diagram below provides a simplified representation of this biological action.

Conclusion

The HPLC-MS methodology detailed in this guide provides a robust framework for the comprehensive characterization of Hexapeptide-9 purity. Adherence to these protocols will enable researchers and drug development professionals to accurately assess the quality of Hexapeptide-9, ensuring its suitability for its intended applications. The combination of chromatographic separation and mass spectrometric identification is indispensable for a thorough understanding of the purity profile of synthetic peptides.

References

Hexapeptide-9: A Technical Deep Dive into its Activated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-9, a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln, has emerged as a significant bioactive compound in the field of dermatology and tissue regeneration.[1] As a fragment of collagen, it acts as a signaling molecule, stimulating key cellular pathways involved in extracellular matrix (ECM) synthesis, cell proliferation, and antioxidant defense.[2][3] This technical guide provides an in-depth analysis of the signaling cascades activated by Hexapeptide-9, presenting quantitative data from in-vitro and ex-vivo studies, detailed experimental methodologies for key assays, and visual representations of the activated pathways to facilitate a comprehensive understanding for research and development applications.

Core Signaling Pathways Activated by Hexapeptide-9

Hexapeptide-9 orchestrates a multi-faceted cellular response by engaging several key signaling pathways crucial for skin homeostasis and repair. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Transforming Growth Factor-beta (TGF-β) pathways. Additionally, it has been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[2][4]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Hexapeptide-9 has been shown to activate this pathway in fibroblasts, leading to enhanced cell proliferation and increased production of ECM components. Upon binding to its receptor, Hexapeptide-9 is thought to trigger a phosphorylation cascade that ultimately leads to the activation of Extracellular signal-Regulated Kinases (ERK1/2). Activated ERK1/2 then translocates to the nucleus to regulate the transcription of genes involved in cell growth and matrix production.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is fundamental for cell survival, growth, and metabolism. Activation of this pathway by Hexapeptide-9 in fibroblasts enhances their activity and protects them from cellular stress, thereby ensuring efficient ECM production and skin regeneration. The pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and protein synthesis.

Transforming Growth Factor-beta (TGF-β) Signaling Pathway

The TGF-β signaling pathway is a master regulator of tissue repair and ECM production. Hexapeptide-9 upregulates the expression of TGF-β, which in turn enhances fibroblast activity, collagen synthesis, and the formation of new blood vessels. The canonical TGF-β pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad proteins (Smad2/3). Phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes, including those for collagen and other ECM proteins.

Quantitative Data on Hexapeptide-9 Activity

Several studies have quantified the effects of Hexapeptide-9 on key biomarkers of skin health. The following tables summarize the reported quantitative data.

Table 1: In-Vitro/Ex-Vivo Effects of Hexapeptide-9 on ECM and Hyaluronic Acid Production

| Parameter | Effect | Source |

| Overall Collagen Production | Up to 117% increase | |

| Collagen IV Production | Up to 357% increase | |

| Hyaluronic Acid Production | Up to 267% increase |

Table 2: Clinical Effects of Hexapeptide-9 on Wrinkle Reduction

| Parameter | Effect | Source |

| Deep Wrinkled Surface Area | 68% mean reduction | |

| Moderate Wrinkles | 51% average reduction |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to investigate the signaling pathways activated by Hexapeptide-9.

Cell Culture and Treatment

-

Cell Lines: Human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKs) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Hexapeptide-9 Treatment: For signaling pathway analysis, cells are often serum-starved for 12-24 hours prior to treatment with various concentrations of Hexapeptide-9 (e.g., 1-100 µM) for specified time points (e.g., 15 min, 30 min, 1h, 24h).

Western Blotting for Protein Phosphorylation

This technique is used to detect the activation of signaling proteins through phosphorylation.

-

Protocol:

-

After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, p-Smad2/3, total Smad2/3) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) system.

-

ELISA for Collagen and Hyaluronic Acid Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the amount of secreted collagen and hyaluronic acid in the cell culture supernatant.

-

Protocol:

-

Cell culture supernatants are collected after treatment with Hexapeptide-9 for a specified period (e.g., 48-72 hours).

-

Commercially available ELISA kits for human pro-collagen type I C-peptide (PIP) and hyaluronic acid are used according to the manufacturer's instructions.

-

The absorbance is measured at the appropriate wavelength using a microplate reader.

-

The concentration is calculated based on a standard curve.

-

Reporter Gene Assays for Nrf2 and PPAR Activation

Reporter gene assays are employed to measure the activation of transcription factors like Nrf2 and PPAR.

-

Protocol:

-

Cells are transiently transfected with a reporter plasmid containing the responsive element (e.g., Antioxidant Response Element for Nrf2, Peroxisome Proliferator Response Element for PPAR) upstream of a luciferase gene, along with a control plasmid (e.g., Renilla luciferase) for normalization.

-

After transfection, cells are treated with Hexapeptide-9.

-

Cell lysates are prepared, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.

-

The relative luciferase activity is calculated as the ratio of firefly to Renilla luciferase activity.

-

Conclusion

Hexapeptide-9 demonstrates a robust capacity to modulate key signaling pathways integral to skin health and regeneration. Its ability to activate the MAPK/ERK, PI3K/Akt, and TGF-β pathways provides a molecular basis for its observed effects on fibroblast proliferation, ECM synthesis, and overall skin rejuvenation. Furthermore, its influence on the Nrf2 and PPAR pathways suggests additional benefits in antioxidant defense and cellular metabolism. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for further research and development of Hexapeptide-9 as a potent bioactive ingredient in dermatological and therapeutic applications. Further studies are warranted to elucidate the specific receptors for Hexapeptide-9 and to fully map the downstream transcriptional changes it induces.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-9, a synthetic peptide with the primary amino acid sequence Gly-Pro-Gln-Gly-Pro-Gln, is a prominent bioactive ingredient in the field of dermatology and cosmetic science.[1] As a fragment of collagen, it functions as a signaling molecule, or "matrikine," that stimulates key restorative processes within the skin's extracellular matrix (ECM).[1] This technical guide provides an in-depth analysis of Hexapeptide-9, detailing its mechanism of action, summarizing key quantitative data from clinical and in-vitro studies, and outlining the experimental protocols used to validate its efficacy. Special attention is given to its role in collagen synthesis, wrinkle reduction, and overall skin regeneration.

Introduction: The Primary Amino Acid Sequence and Structure

Hexapeptide-9 is a six-amino-acid peptide with the sequence Glycine-Proline-Glutamine-Glycine-Proline-Glutamine.[1] This sequence is found within human collagen XVII, a crucial protein for maintaining the integrity of the dermal-epidermal junction (DEJ).[2] Its structure allows it to act as a cellular messenger, signaling fibroblasts to initiate repair and regeneration processes.[3] The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) and purified using chromatographic techniques to ensure high purity for research and clinical applications.

A notable variant, Cyclohexapeptide-9 (CHP-9), has been developed where the N- and C-termini are connected by an amide bond. This cyclization is intended to increase the peptide's stability and improve its skin permeability, potentially enhancing its anti-aging effects compared to the linear form.

Mechanism of Action

Hexapeptide-9 exerts its biological effects by targeting multiple pathways involved in skin health and regeneration. Its primary mechanism involves mimicking natural collagen fragments, which are generated during wound healing, to signal a need for ECM reconstruction.

Stimulation of Fibroblast Activity and ECM Synthesis

Upon penetrating the skin, Hexapeptide-9 binds to receptors on fibroblasts, the primary cells responsible for producing ECM components. This interaction activates intracellular signaling cascades that upregulate the expression of genes crucial for ECM production, including:

-

COL1A1 and COL3A1: Genes responsible for producing Type I and Type III collagen, which provide structural support and firmness to the skin.

-

Collagen IV, Laminin-5, and Integrin: Proteins essential for the structure and function of the dermal-epidermal junction.

-

Hyaluronic Acid: A key glycosaminoglycan that contributes to skin hydration and viscoelasticity.

This stimulation leads to a significant increase in the synthesis of these vital skin components, reinforcing the skin's structural integrity.

Key Signaling Pathways

Several signaling pathways are modulated by Hexapeptide-9 to orchestrate its regenerative effects:

-

Transforming Growth Factor-beta (TGF-β): Hexapeptide-9 upregulates the expression of TGF-β, a critical regulator of tissue repair that enhances fibroblast activity and collagen synthesis.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK pathway promotes fibroblast proliferation, further boosting ECM production.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and metabolism, is also activated by Hexapeptide-9, enhancing fibroblast activity and protecting cells from stress.

-

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: By activating this pathway, Hexapeptide-9 enhances the skin's natural antioxidant defenses, leading to the upregulation of enzymes like superoxide dismutase (SOD) and catalase that neutralize reactive oxygen species (ROS).

Below is a diagram illustrating the primary signaling cascade initiated by Hexapeptide-9.

Quantitative Data on Efficacy

The efficacy of Hexapeptide-9 and its cyclic variant has been quantified in several studies. The following tables summarize the key findings.

Table 1: In-Vitro & Ex-Vivo Efficacy of Hexapeptide-9

| Parameter Measured | Result | Source |

| Overall Collagen Production | Up to 117% increase | |

| Collagen IV Production | Up to 357% increase | |

| Hyaluronic Acid Production | Up to 267% increase | |

| Epidermal Regeneration | Promotes complete and rapid regeneration |

Table 2: Clinical Trial Results - Cyclohexapeptide-9 (CHP-9) vs. Retinol

A randomized, double-blind, active- and vehicle-controlled clinical trial was conducted over 56 days with subjects applying a 0.002% CHP-9 serum, a 0.002% retinol serum, or a vehicle serum twice daily.

| Outcome Measure | Cyclohexapeptide-9 (0.002%) | Retinol (0.002%) | Source |

| Crow's Feet | |||

| Reduction in Number | -2.20 (Significant) | -1.04 (Not Significant) | |

| Reduction in Area (mm²) | -3.95 (Significant) | -2.23 (Significant) | |

| Reduction in Roughness (μm) | -1.95 (Significant) | Not Significant | |

| Forehead Wrinkles | |||

| Reduction in Number | -2.88 (Significant) | Significant (value not specified) | |

| Reduction in Area (mm²) | -4.90 (Significant) | Significant (value not specified) | |

| Reduction in Roughness (μm) | -3.96 (Significant) | Not Significant | |

| Overall Wrinkle Reduction | |||

| Deep Wrinkle Surface Area | Mean reduction of 68% | Not Available | |

| Moderate Wrinkle Surface Area | Mean reduction of 51% | Not Available |

The study concluded that CHP-9 is more potent than retinol in improving skin aging-related symptoms, especially with long-term use.

Experimental Protocols

The validation of Hexapeptide-9's efficacy relies on standardized in-vitro, ex-vivo, and in-vivo clinical methodologies. The following sections provide detailed protocols representative of those used in peptide research.

In-Vitro Fibroblast Stimulation and Collagen Synthesis Assay

This protocol assesses the ability of Hexapeptide-9 to stimulate collagen production in cultured human dermal fibroblasts.

1. Cell Culture:

- Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Treatment:

- HDFs are seeded into 24-well plates. Upon reaching 80-90% confluency, the medium is replaced with serum-free DMEM for 24 hours.

- Cells are then treated with various concentrations of Hexapeptide-9 (e.g., 0.5%, 0.75%) or a vehicle control (serum-free DMEM) for 48-72 hours.

3. Quantification of Collagen:

- The cell culture supernatant is collected to measure secreted collagen.

- Collagen Type I levels are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

- Absorbance is read at 450 nm using a microplate reader. The concentration of collagen is determined by comparing the results to a standard curve.

4. Data Analysis:

- Results are expressed as the percentage increase in collagen synthesis compared to the vehicle control.

- Statistical significance is determined using an appropriate test, such as a t-test or ANOVA.

The workflow for this assay is visualized below.

Ex-Vivo Human Skin Explant Study

This protocol evaluates the effects of Hexapeptide-9 on human skin tissue in a controlled laboratory setting.

1. Tissue Preparation:

- Full-thickness human skin explants are obtained from cosmetic surgeries (e.g., abdominoplasty) with informed consent.

- Explants are maintained in a culture medium at the air-liquid interface at 37°C and 5% CO₂.

2. Topical Application:

- A formulation containing a specified concentration of Hexapeptide-9 (e.g., 0.5%) or a placebo formulation is applied topically to the epidermal surface daily for a period of several days (e.g., 5-8 days).

3. Tissue Analysis:

- After the treatment period, the skin explants are fixed in formalin and embedded in paraffin.

- Thin sections (e.g., 5 µm) are cut using a microtome.

- Immunohistochemical staining is performed using antibodies against key skin proteins such as Collagen I, Collagen IV, Laminin, and Ki-67 (a proliferation marker).

- Stained sections are visualized under a microscope, and the intensity and distribution of the target proteins are analyzed using imaging software.

4. Data Analysis:

- Changes in protein expression and epidermal thickness are quantified and compared between the Hexapeptide-9 treated group and the placebo control.

Randomized Controlled Clinical Trial (In-Vivo)

This protocol outlines the methodology for a clinical study to assess the anti-wrinkle efficacy of a topical product containing Hexapeptide-9.

1. Study Design:

- A randomized, double-blind, placebo-controlled design is employed.

- Healthy volunteers with mild to moderate facial wrinkles (e.g., crow's feet, forehead lines) are recruited.

2. Treatment Protocol:

- Subjects are randomly assigned to apply either the active formulation (containing Hexapeptide-9) or a placebo to their facial skin twice daily for a set duration (e.g., 28 or 56 days).

3. Efficacy Assessment:

- Wrinkle severity is assessed at baseline and at specified follow-up points (e.g., Day 14, Day 28, Day 56).

- Instrumental Analysis: High-resolution 3D skin imaging systems (e.g., PRIMOS) are used to quantify changes in wrinkle depth, volume, and surface area.

- Expert Visual Grading: A dermatologist assesses wrinkle severity using a validated photonumeric scale.

- Subject Self-Assessment: Participants complete questionnaires regarding perceived improvements in skin smoothness, firmness, and overall appearance.

4. Data Analysis:

- Statistical analysis is performed to compare the changes from baseline in the active group versus the placebo group.

- The significance of the results determines the clinical efficacy of the Hexapeptide-9 formulation.

Conclusion

Hexapeptide-9 is a well-characterized bioactive peptide with a clear mechanism of action centered on the stimulation of the skin's extracellular matrix. Through the activation of fibroblasts and key signaling pathways like TGF-β, it significantly enhances the synthesis of collagen and other essential dermal proteins. Quantitative data from in-vitro and clinical studies robustly support its efficacy in improving skin structure, reducing wrinkle depth, and promoting a more youthful skin architecture. The development of stabilized forms, such as Cyclohexapeptide-9, further demonstrates its potential as a leading ingredient in advanced anti-aging and skin repair formulations, offering a scientifically validated alternative to traditional active ingredients.

References

The Modulatory Role of Hexapeptide-9 in Extracellular Matrix Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-9, a synthetic signaling peptide, has garnered significant attention in dermatological and cosmetic science for its purported ability to modulate the extracellular matrix (ECM), a critical component in skin structure, elasticity, and repair. This technical guide provides an in-depth analysis of the interaction between Hexapeptide-9 and key ECM proteins. It consolidates available quantitative data, details relevant experimental protocols for in vitro and ex vivo assessment, and visualizes the implicated cellular signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics and advanced skincare formulations targeting skin aging and regeneration.

Introduction: Hexapeptide-9 and the Extracellular Matrix

Hexapeptide-9, with the amino acid sequence Gly-Pro-Gln-Gly-Pro-Gln, is a biomimetic peptide that mirrors a fragment of human collagen.[1] Its mechanism of action is rooted in its ability to act as a cellular messenger, interacting with skin cells to stimulate the synthesis and reorganization of the ECM.[1][2] The ECM is a complex network of macromolecules, primarily composed of collagens, elastin, fibronectin, and laminins, that provides structural support to tissues and regulates cellular processes such as proliferation, differentiation, and migration.[1] As the skin ages, the integrity of the ECM degrades, leading to the characteristic signs of aging, including wrinkles and loss of firmness.[1] Hexapeptide-9 is designed to counteract these changes by promoting the production of essential ECM components.

Quantitative Analysis of Hexapeptide-9's Effect on ECM Components

Several studies and manufacturer data indicate that Hexapeptide-9 significantly upregulates the production of key ECM proteins and other molecules essential for skin health. The following tables summarize the available quantitative data.

Table 1: In Vitro/Ex Vivo Effects of Hexapeptide-9 on ECM and Related Molecules

| Parameter Measured | Model System | Hexapeptide-9 Concentration | Observed Effect | Citation(s) |

| Overall Collagen Production | Not Specified | Not Specified | Up to 117% increase | |

| Collagen IV Production | Not Specified | Not Specified | Up to 357% increase | |

| Hyaluronic Acid Production | Not Specified | Not Specified | Up to 267% increase | |

| Collagen Expression | Ex vivo skin tissues | 1-5% | Promotion of expression |

Table 2: Clinical Efficacy of a Cyclized Hexapeptide-9 (CHP-9) Formulation (0.002%) after 56 Days of Twice-Daily Topical Application

| Parameter | Measurement | Mean Change from Baseline (CHP-9) | Confidence Interval (95%) | p-value | Citation(s) |

| Crow's Feet | Number | -2.20 | -4.38 to -0.03 | 0.047 | |

| Area (mm²) | -3.95 | -5.80 to -2.11 | <0.001 | ||

| Roughness (μm) | -1.95 | -3.30 to -0.59 | 0.005 | ||

| Forehead Wrinkles | Number | -2.88 | -4.21 to -1.56 | <0.001 | |

| Area (mm²) | -4.90 | -5.97 to -3.82 | <0.001 | ||

| Roughness (μm) | -3.96 | -5.92 to -2.01 | <0.001 |

Signaling Pathways Activated by Hexapeptide-9

Hexapeptide-9 exerts its effects by activating intracellular signaling cascades that lead to the upregulation of genes responsible for ECM protein synthesis. The primary pathways implicated are the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

TGF-β Signaling Pathway

The TGF-β pathway is a crucial regulator of ECM homeostasis. Hexapeptide-9 is reported to upregulate the expression of TGF-β, which in turn initiates a signaling cascade that promotes the transcription of collagen and other ECM protein genes.

MAPK Signaling Pathway

The MAPK pathway is involved in a wide range of cellular processes, including proliferation and differentiation. Activation of this pathway by Hexapeptide-9 contributes to increased fibroblast activity and ECM production.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and metabolism. Its activation by Hexapeptide-9 enhances fibroblast activity and protects against cellular stress, thereby supporting efficient ECM production.

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the efficacy of Hexapeptide-9 on ECM protein synthesis and cellular behavior.

In Vitro Cell Culture and Treatment

A foundational step for subsequent assays is the culture of human dermal fibroblasts and their treatment with Hexapeptide-9.

-

Cell Culture:

-

Culture primary human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

-

-

Hexapeptide-9 Treatment:

-

Prepare a stock solution of Hexapeptide-9 in sterile, nuclease-free water or an appropriate buffer.

-

Seed HDFs in multi-well plates at a predetermined density.

-

After 24 hours, replace the growth medium with a serum-free or low-serum medium containing various concentrations of Hexapeptide-9 (e.g., 0.001% to 1% w/v) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with analysis.

-

Quantification of ECM Gene Expression by RT-qPCR

This protocol allows for the measurement of changes in the mRNA levels of key ECM proteins.

-

RNA Extraction:

-

Lyse the treated and control cells using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Real-Time Quantitative PCR (RT-qPCR):

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and specific primers for target genes (e.g., COL1A1, COL3A1, FN1, LAMA5) and a housekeeping gene (e.g., GAPDH).

-

Perform RT-qPCR using a thermal cycler.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Quantification of ECM Protein Levels by Western Blot

This method is used to detect and quantify the amount of specific ECM proteins produced by the cells.

-

Protein Extraction:

-

Lyse the treated and control cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the target ECM proteins (e.g., anti-Collagen I, anti-Fibronectin) and a loading control (e.g., anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

3D Human Skin Equivalent Model

To assess the effects of Hexapeptide-9 in a more physiologically relevant system, a 3D human skin equivalent model can be employed.

-

Dermal Equivalent Preparation:

-

Embed human dermal fibroblasts in a collagen type I hydrogel.

-

Culture the dermal equivalent for several days to allow for contraction and remodeling.

-

-

Epidermal Layer Seeding:

-

Seed human epidermal keratinocytes on top of the dermal equivalent.

-

-

Air-Liquid Interface Culture:

-

Raise the culture to an air-liquid interface to promote epidermal differentiation and stratification.

-

-

Treatment and Analysis:

-

Apply Hexapeptide-9 topically to the skin equivalent.

-

After the treatment period, harvest the tissue for histological analysis (e.g., H&E staining) and immunohistochemistry to visualize ECM protein deposition and epidermal structure.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of Hexapeptide-9.

Conclusion

Hexapeptide-9 demonstrates a significant capacity to interact with and modulate the extracellular matrix. By mimicking endogenous collagen fragments, it activates key signaling pathways (TGF-β, MAPK, and PI3K/Akt) in dermal fibroblasts, leading to the increased synthesis of essential ECM proteins, including collagen types I and III, collagen IV, fibronectin, and laminin. The quantitative data, though in some cases preliminary, supports its efficacy in enhancing ECM integrity and improving skin properties. The experimental protocols provided herein offer a robust framework for further investigation and validation of Hexapeptide-9's biological activities. For researchers and drug development professionals, Hexapeptide-9 represents a promising candidate for the development of advanced therapeutic and cosmetic interventions aimed at combating the signs of skin aging and promoting skin regeneration.

Safety Information

Hexapeptide-9 is generally considered safe for topical use in cosmetic formulations at appropriate concentrations. It is biocompatible and typically well-tolerated by most skin types, with a low potential for irritation or allergic reactions. As with any active ingredient, it is recommended to conduct patch testing for individuals with sensitive skin. Safety data sheets indicate that Hexapeptide-9 is not classified as a hazardous substance and has no known sensitizing effects.

References

Hexapeptide-9: A Technical Guide to its Biological Functions in Skin Regeneration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexapeptide-9 is a synthetic, short-chain peptide composed of six amino acids with the sequence Gly-Pro-Gln-Gly-Pro-Gln.[1][2] As a bioactive signal peptide, it has garnered significant attention in dermatological research and cosmetic science for its profound effects on skin repair and regeneration.[3][4][5] Structurally, Hexapeptide-9 is a fragment that mimics sequences found in human collagen types IV and XVII, which are critical proteins in the basement membrane. This structural homology allows it to act as a biomimetic signal, effectively "instructing" skin cells to initiate repair and synthesis processes that are compromised by aging and environmental damage. This document provides a comprehensive technical overview of the molecular mechanisms, biological functions, and quantitative efficacy of Hexapeptide-9 in skin regeneration.

Core Mechanism of Action

Hexapeptide-9 functions primarily as a signal peptide and a collagen fragment mimic . When the skin's extracellular matrix (ECM) is damaged, natural proteolytic processes generate small peptide fragments. These fragments, including collagen-derived peptides, signal to the surrounding cells that repair is needed. Hexapeptide-9 emulates these naturally occurring fragments.

Its mechanism can be summarized in the following steps:

-

Penetration and Binding: When applied topically, Hexapeptide-9 penetrates the epidermis to reach the dermis. There, it binds to specific receptors on the surface of fibroblasts.

-

Cellular Signaling: This binding event initiates a cascade of intracellular signals, activating key signaling pathways crucial for protein synthesis and cell proliferation.

-

Gene Expression and Synthesis: The signaling cascade upregulates the expression of genes responsible for producing essential ECM proteins, leading to a reinforced and rejuvenated skin structure.

Key Biological Functions

Stimulation of Fibroblast Activity and ECM Synthesis

Fibroblasts are the primary cells in the dermis responsible for synthesizing collagen, elastin, and other ECM components. Hexapeptide-9 directly stimulates fibroblast proliferation and metabolic activity. In vitro studies have demonstrated that it significantly upregulates the expression of genes for Type I and Type III collagen (COL1A1 and COL3A1), which are the most abundant collagens in the dermis and are essential for skin strength and elasticity.

Furthermore, Hexapeptide-9 enhances the production of other vital ECM proteins, including fibronectin and laminin, which are crucial for ECM organization and cell adhesion. This comprehensive enhancement of the ECM leads to visible improvements in skin density, firmness, and elasticity.

Reinforcement of the Dermal-Epidermal Junction (DEJ)

The Dermal-Epidermal Junction (DEJ) is a specialized basement membrane that anchors the epidermis to the dermis, ensuring structural integrity and facilitating nutrient exchange. The sequence of Hexapeptide-9 is found in human collagen XVII, a key component of the DEJ. Its application promotes the synthesis of critical DEJ proteins, including Collagen IV and Laminin-5, as well as integrins. By reinforcing the structure of the DEJ, Hexapeptide-9 improves intercellular adhesion and the overall resilience of the skin architecture.

Promotion of Wound Healing and Epidermal Regeneration

Hexapeptide-9 demonstrates a remarkable capacity to accelerate tissue repair and regeneration. It has been shown to promote rapid and complete epidermal regeneration in ex vivo models. This is achieved by stimulating the expression of epidermal differentiation markers such as keratin and filaggrin, which are essential for the formation of a healthy stratum corneum and robust skin barrier function. Its role in wound healing is also linked to its ability to modulate growth factors like Transforming Growth Factor-beta (TGF-β), a central regulator of tissue repair.

Anti-Inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are major contributors to skin aging. Hexapeptide-9 exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). It also demonstrates antioxidant activity, helping to protect cells from damage caused by reactive oxygen species (ROS). In animal models, it has been shown to reduce ultraviolet-induced oxidative stress and inflammation.

Key Signaling Pathways

Hexapeptide-9 exerts its effects by modulating several critical intracellular signaling pathways that govern cell growth, survival, and synthesis.

-

Transforming Growth Factor-beta (TGF-β) Pathway: Hexapeptide-9 upregulates the expression of TGF-β, which is a potent stimulator of collagen synthesis in fibroblasts via the Smad signaling cascade. This is a primary pathway for ECM production and tissue repair.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK pathway by Hexapeptide-9 promotes fibroblast proliferation and differentiation, contributing to the cellular pool required for regeneration.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and metabolism. Its activation by Hexapeptide-9 enhances fibroblast viability and protects them against cellular stress, ensuring sustained ECM production.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: In animal models, the anti-aging effects of Hexapeptide-9 have been linked to the activation of the PPAR signaling pathway, which helps mitigate UV-induced oxidative stress and inflammation.

Caption: Signaling pathways activated by Hexapeptide-9 in fibroblasts.

Quantitative Efficacy Data

Data from manufacturer-led clinical studies and independent research highlight the significant impact of Hexapeptide-9 on key biomarkers of skin health.

Table 1: In Vitro & Ex Vivo Efficacy of Hexapeptide-9

| Parameter | Result | Source |

|---|---|---|

| Overall Collagen Production | Up to 117% increase | |

| Collagen IV Synthesis | Up to 357% increase | |

| Hyaluronic Acid Production | Up to 267% increase | |

| Deep Wrinkle Surface Area | Mean reduction of 68% |

| Moderate Wrinkle Surface Area | Mean reduction of 51% | |

A recent randomized, double-blind clinical trial compared the efficacy of a novel Cyclized Hexapeptide-9 (CHP-9) against retinol, the industry gold standard for anti-aging. Cyclization is intended to improve peptide stability and skin permeability.

Table 2: Clinical Trial Results (56 Days) - 0.002% Cyclized Hexapeptide-9 (CHP-9) vs. 0.002% Retinol

| Parameter & Location | Mean Change with CHP-9 (95% CI) | Mean Change with Retinol (95% CI) | Statistical Significance |

|---|---|---|---|

| Crow's Feet | |||

| Wrinkle Number | -2.20 (-4.38, -0.03) | Not significant | CHP-9 significantly more effective |

| Wrinkle Area | -3.95 (-5.80, -2.11) | -2.23 (-3.86, -0.60) | CHP-9 significantly more effective |

| Wrinkle Roughness | -1.95 (-3.30, -0.59) | Not significant | CHP-9 significantly more effective |

| Forehead Wrinkles | |||

| Wrinkle Number | -2.88 (-4.21, -1.56) | -1.05 (-1.69, -0.41) | CHP-9 significantly more effective |

| Wrinkle Area | -4.90 (-5.97, -3.82) | Not significant | CHP-9 significantly more effective |

| Wrinkle Roughness | -3.96 (-5.92, -2.01) | Not significant | CHP-9 significantly more effective |

Source: Adapted from data presented in a 2025 clinical trial.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to validate the efficacy of Hexapeptide-9.

In Vitro Analysis of Collagen Gene Expression in Human Dermal Fibroblasts

-

Cell Culture: Primary Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 6-well plates. Upon reaching 70-80% confluency, the medium is replaced with serum-free medium for 24 hours for synchronization. Subsequently, cells are treated with varying concentrations of Hexapeptide-9 (e.g., 0.5%, 1%, 2%) or a vehicle control for 24-48 hours.

-

RNA Extraction: Total RNA is extracted from the HDFs using a suitable commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol. RNA concentration and purity are assessed via spectrophotometry.

-

Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR (qPCR): qPCR is performed using a thermal cycler with SYBR Green master mix. Specific primers for target genes (e.g., COL1A1, COL3A1, COL4A1) and a housekeeping gene (e.g., GAPDH) are used.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Ex Vivo Skin Explant Model for Epidermal Regeneration

-

Tissue Preparation: Full-thickness human skin explants are obtained from cosmetic surgeries (e.g., abdominoplasty) with informed consent. The skin is cleaned, and circular biopsies (approx. 8-10 mm diameter) are prepared.

-

Wounding and Culture: A standardized wound is created in the center of each explant using a biopsy punch (e.g., 2 mm). The explants are then placed in a culture medium (e.g., DMEM) at the air-liquid interface on a sterile grid.

-

Treatment: The explants are treated topically with a formulation containing Hexapeptide-9 (e.g., 0.5%) or a placebo formulation daily for a period of 7-14 days. The culture medium is changed every 2-3 days.

-

Histological Analysis: At the end of the treatment period, explants are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness, re-epithelialization, and overall tissue morphology.

-

Immunohistochemistry: Further sections can be stained for specific markers such as Ki-67 (proliferation), keratin (differentiation), and collagen IV (DEJ integrity) to provide a more detailed analysis of the regenerative process.

-

Analysis: Stained sections are analyzed microscopically. Quantitative analysis of re-epithelialization can be performed by measuring the length of the new epidermal tongue migrating over the wound bed.

Caption: General experimental workflow for in vitro evaluation of Hexapeptide-9.

Conclusion

Hexapeptide-9 is a potent bioactive peptide with a multifaceted role in skin regeneration. By mimicking natural collagen fragments, it effectively stimulates fibroblasts to enhance the synthesis of crucial extracellular matrix proteins, including Type I, III, and IV collagens, as well as hyaluronic acid. Its ability to reinforce the dermal-epidermal junction, accelerate wound healing, and modulate key signaling pathways (TGF-β, MAPK, PI3K/Akt) underscores its comprehensive regenerative capabilities. Quantitative data from both in vitro and clinical studies provide robust evidence for its efficacy in reducing wrinkles and improving overall skin structure. For these reasons, Hexapeptide-9 represents a highly valuable active ingredient for the development of advanced therapeutic and cosmetic formulations aimed at combating cutaneous aging and promoting skin repair.

References

Hexapeptide-9: An In-depth Technical Guide to its Antioxidant Activity and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-9, a synthetic peptide with the sequence Gly-Pro-Gln-Gly-Pro-Gln, has garnered significant attention in dermatological and cosmetic research for its role in promoting skin repair and regeneration.[1][2] Beyond its well-documented collagen-stimulating effects, Hexapeptide-9 exhibits notable antioxidant properties that contribute to its protective and rejuvenating effects on the skin.[3][4] This technical guide provides a comprehensive overview of the antioxidant activity of Hexapeptide-9, detailing the underlying signaling pathways and providing standardized experimental protocols for its evaluation.

Introduction to Oxidative Stress and Skin Aging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a primary contributor to skin aging and damage.[3] ROS can damage cellular components, including lipids, proteins, and DNA, leading to inflammation, collagen degradation, and impaired cellular function. Antioxidants can mitigate this damage by neutralizing free radicals and upregulating the body's endogenous defense mechanisms.

Antioxidant Mechanisms of Hexapeptide-9

Hexapeptide-9 employs a multi-faceted approach to combat oxidative stress, primarily through the activation of key cellular signaling pathways that enhance the skin's natural antioxidant defenses.

Direct Antioxidant Activity (Free Radical Scavenging)

While specific quantitative data for direct free radical scavenging by Hexapeptide-9 is not extensively documented in publicly available literature, peptides, in general, can exhibit direct antioxidant activity. This is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. For illustrative purposes, the following table presents data from a study on a different synthetic hexapeptide (Trp-Tyr-Pro-Ala-Ala-Pro), demonstrating its capacity to scavenge various free radicals.

Table 1: Illustrative Antioxidant Activity of a Synthetic Hexapeptide (Trp-Tyr-Pro-Ala-Ala-Pro)

| Assay Type | Parameter | Result (IC50 in µM) |

| DPPH Radical Scavenging | IC50 | 18.5 |

| Hydroxyl Radical Scavenging | IC50 | 45.2 |

| Alkyl Radical Scavenging | IC50 | 31.5 |

| Superoxide Radical Scavenging | IC50 | 33.4 |

Note: The data presented in this table is for the synthetic hexapeptide Trp-Tyr-Pro-Ala-Ala-Pro and serves as an example of quantitative antioxidant assessment for peptides. IC50 represents the concentration of the peptide required to scavenge 50% of the free radicals.

Indirect Antioxidant Activity via Cellular Pathways

The primary antioxidant mechanism of Hexapeptide-9 is believed to be indirect, through the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through binding with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective enzymes.

Hexapeptide-9 has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These enzymes play a crucial role in detoxifying ROS; SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water and oxygen by catalase.

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are crucial for cell proliferation, survival, and differentiation. Hexapeptide-9 has been reported to activate both of these pathways. While primarily associated with cell growth and repair, their activation also contributes to cellular protection against oxidative stress.

The MAPK pathway , upon activation, can lead to the expression of various protective proteins and transcription factors that help mitigate cellular damage.

The PI3K/Akt pathway is a key regulator of cell survival. Its activation by Hexapeptide-9 enhances fibroblast activity and protects cells against stress, thereby contributing to the overall resilience of the skin against oxidative damage.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for key in vitro experiments to assess the antioxidant activity of peptides like Hexapeptide-9.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-